molecular formula C9H13NO B14638643 2-Isocyanatobicyclo[2.2.2]octane CAS No. 52395-93-4

2-Isocyanatobicyclo[2.2.2]octane

Cat. No.: B14638643
CAS No.: 52395-93-4
M. Wt: 151.21 g/mol
InChI Key: MLANGKNUMZYBFW-UHFFFAOYSA-N
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Description

2-Isocyanatobicyclo[2.2.2]octane is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free framework. The isocyanate functional group attached to the bicyclic structure makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatobicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the bicyclic core with high efficiency.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatobicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Urea derivatives and other substituted products.

Scientific Research Applications

2-Isocyanatobicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatobicyclo[2.2.2]octane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, leading to potential biological effects. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its shorter bridgehead carbon distance and higher strain.

    Cubane: Exhibits unique stability issues under certain conditions.

    Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the isocyanate functional group.

Uniqueness: 2-Isocyanatobicyclo[2.2.2]octane stands out due to its combination of a rigid bicyclic structure and a highly reactive isocyanate group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

Properties

CAS No.

52395-93-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-isocyanatobicyclo[2.2.2]octane

InChI

InChI=1S/C9H13NO/c11-6-10-9-5-7-1-3-8(9)4-2-7/h7-9H,1-5H2

InChI Key

MLANGKNUMZYBFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2N=C=O

Origin of Product

United States

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